1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

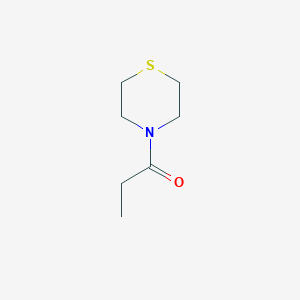

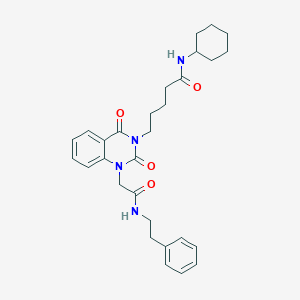

“1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate”, also known as MPP or SKF-81140, is a selective, high-affinity dopamine D1 receptor agonist. It has a molecular weight of 385.373 .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C12H19N3/c1-15-8-4-12 (5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 .

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.373 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Applications De Recherche Scientifique

Biomimetic Iron(III) Complexes

A study by (Sundaravel et al., 2011) explores biomimetic iron(III) complexes, involving ligands like N,N-bis(pyrid-2-ylmethyl)-N-(2-hydroxyethyl)amine. These complexes are studied as functional models for intradiol-cleaving catechol dioxygenases. The research indicates the significance of these complexes in understanding the mechanism of enzymatic reactions.

Copper-Catalyzed Amination

The work of (Wang et al., 2015) demonstrates the use of N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid as an efficient ligand for the copper-catalyzed amination of aryl halides. This highlights the compound's role in promoting chemical reactions at room temperature, which is crucial for developing more energy-efficient processes.

Cobalt(III) Alcoholate Complexes

Research by (Padhi et al., 2011) on cobalt(III) alcoholate complexes, formed by the addition of water across 2-pyridyl substituted imine function, expands our understanding of coordination chemistry. These findings contribute to the broader knowledge of metal-ligand interactions, which are fundamental in the field of catalysis and material science.

Synthesis of Specific Compounds

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine by (Li, 2012) is an example of the practical applications of such compounds in creating intermediates for other complex molecules. This kind of research is vital for pharmaceuticals and organic synthesis.

Formation of Heterocyclic Compounds

(Clark‐Lewis & Moody, 1970) investigated the formation of heterocyclic compounds from alloxan and amines. This study contributes to the understanding of complex organic reactions, which are fundamental in organic chemistry and drug design.

Functionalized Pyrano Pyridines

The research by (Mekheimer et al., 1997) on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone illustrates the versatility of pyridine derivatives in synthesizing complex organic molecules. This has implications for pharmaceuticals and materials science.

Mécanisme D'action

While the specific mechanism of action for “1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate” is not mentioned in the search results, it is known to be a selective, high-affinity dopamine D1 receptor agonist.

Orientations Futures

Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;2*3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAJZGJTGAFMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2419142.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)

![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)

![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)